7-methoxy-2-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methoxy-2-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-2-methyl-1H-indole-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylhydrazine", "2-methyl-2-nitropropane", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxyphenylhydrazone.", "Step 2: Reduction of 4-methoxyphenylhydrazone with 2-methyl-2-nitropropane in the presence of hydrochloric acid to form 7-methoxy-2-methyl-1H-indole.", "Step 3: Oxidation of 7-methoxy-2-methyl-1H-indole with sodium periodate in the presence of acetic acid to form 7-methoxy-2-methyl-1H-indole-3-carboxaldehyde.", "Step 4: Conversion of 7-methoxy-2-methyl-1H-indole-3-carboxaldehyde to 7-methoxy-2-methyl-1H-indole-3-carboxylic acid by treatment with sodium hydroxide and sodium bicarbonate in methanol.", "Step 5: Purification of the product by recrystallization from water and drying to obtain the final product, 7-methoxy-2-methyl-1H-indole-3-carboxylic acid." ] } | |
CAS No. |
354574-21-3 |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-9(11(13)14)7-4-3-5-8(15-2)10(7)12-6/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
ARJNLHYCQMPIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.